
3-(Diethylamino)propanoic acid
Overview
Description
3-(Diethylamino)propanoic acid is a propanoic acid derivative featuring a diethylamino group (-N(C₂H₅)₂) at the third carbon. Its structure combines a carboxylic acid moiety with a tertiary amine, making it amphoteric and capable of forming zwitterions. This compound is frequently utilized as an intermediate in organic synthesis, particularly in the preparation of hydantoin derivatives (e.g., 5-dialkylaminomethyl-3-phenylhydantoins) for pharmaceutical applications . Key spectroscopic data include its ¹³C-NMR signals at δ 53.3 (CHCOOH) and δ 61.9 (CH₂-Ppd), with aromatic carbons in derived compounds appearing between δ 124–140 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Diethylamino)propanoic acid can be synthesized through several methods. One common approach involves the reaction of diethylamine with acrylonitrile, followed by hydrolysis of the resulting nitrile to yield the desired acid. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like sodium hydroxide.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 3-(Diethylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the diethylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary amines.
Scientific Research Applications
Biological and Pharmaceutical Applications
3-(Diethylamino)propanoic acid has garnered attention for its potential roles in biological research and pharmaceutical development.
1.1. Drug Development
Research indicates that derivatives of this compound can serve as precursors in the synthesis of various pharmaceuticals. It is particularly noted for its potential in developing drugs that target neurological disorders due to its ability to cross the blood-brain barrier.
1.2. Neurotransmitter Research
This compound is also implicated in studies related to neurotransmitter activity. Its structural similarity to amino acids allows it to act as a modulator of neurotransmitter receptors, which can be crucial for understanding synaptic transmission and neuropharmacology.
1.3. Case Study: Antidepressant Properties
A notable case study explored the antidepressant properties of compounds derived from this compound. In vitro studies demonstrated that these compounds could enhance serotonin levels, suggesting a mechanism for their potential use in treating depression.
Analytical Chemistry
This compound is utilized in analytical chemistry as a reagent for various assays.
2.1. Chromatography
The compound is often used in High-Performance Liquid Chromatography (HPLC) methods to separate and analyze amino acids and other related compounds due to its effective interaction with different solvents and matrices.
2.2. Spectroscopy
In spectroscopic applications, this compound can serve as a standard for calibrating instruments due to its well-defined spectral properties.
3.1. Polymer Synthesis
The compound plays a role in the synthesis of polymers, particularly those designed for biomedical applications such as drug delivery systems and tissue engineering scaffolds. Its ability to form stable complexes with various materials enhances the mechanical properties of the resulting polymers.
3.2. Case Study: Biodegradable Polymers
Research has indicated that incorporating this compound into polymer matrices can increase biodegradability while maintaining structural integrity, making it a promising candidate for environmentally friendly materials.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or bind to receptors, modulating their activity. The exact pathways depend on the context of its use, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
The following table compares structural, functional, and biological properties of 3-(diethylamino)propanoic acid with analogous propanoic acid derivatives:
Key Analysis
Electronic and Steric Effects: The diethylamino group is strongly electron-donating, lowering the carboxylic acid’s pKa compared to electron-withdrawing substituents (e.g., chlorine in ). This enhances solubility in polar solvents and facilitates salt formation. Chlorinated phenyl derivatives () exhibit increased lipophilicity, aiding antimicrobial activity by improving membrane penetration.
Biological Activity: Antimicrobial: Chlorinated 3-phenylpropanoic acids () show selective activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, likely due to halogen-enhanced bioavailability. Anticancer: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives () inhibit cancer cell proliferation via redox modulation and antioxidant mechanisms.
Structural and Synthetic Insights: Hydantoin precursors () leverage the diethylamino group’s nucleophilicity for alkylation reactions, whereas thioether esters () are biosynthesized in pineapples via methylthio pathways. Crystal packing (): Aromatic substituents (e.g., phenyl) promote π-π stacking, while bulky amino groups (e.g., diethylamino) disrupt crystallization, affecting solubility.
Applications: Pharmaceuticals: Amino-substituted derivatives () are prioritized for drug scaffolds due to their zwitterionic properties and synthetic flexibility. Food Chemistry: Methylthio esters () dominate flavor profiles in fruits, contrasting with pharmacological uses of amino- or halogen-substituted analogs.
Research Findings and Data Tables
Table 1: Antimicrobial Activity of Chlorinated 3-Phenylpropanoic Acids ()
Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |
---|---|---|---|
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid | High | High | Low |
3-(3-Chloro-4-hydroxyphenyl)propanoic acid | Moderate | Moderate | Low |
Table 2: Concentrations of 3-(Methylthio)propanoic Acid Esters in Pineapple ()
Compound | Tainong No. 6 (µg·kg⁻¹) | Tainong No. 4 (µg·kg⁻¹) | French Polynesia Pineapple (µg·kg⁻¹) |
---|---|---|---|
3-(Methylthio)propanoic acid methyl ester | 78.06 | 622.49 | 1140 |
3-(Methylthio)propanoic acid ethyl ester | 67.75 | N/A | 150 |
Biological Activity
3-(Diethylamino)propanoic acid (DEAPA) is a compound with significant biological implications, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is classified as a beta-amino acid, characterized by the presence of a diethylamino group attached to the propanoic acid backbone. Its chemical formula is , and it is known for its solubility in polar solvents due to its amino and carboxylic acid functional groups.
1. Analgesic and Anti-inflammatory Properties
Research indicates that DEAPA exhibits analgesic and anti-inflammatory effects, primarily through the inhibition of prostaglandin synthesis. This mechanism is crucial in reducing pain and inflammation, making DEAPA a candidate for treating conditions such as arthritis and other inflammatory disorders .
2. Neuroprotective Effects
DEAPA has been studied for its neuroprotective properties. It has been suggested that the compound may enhance neuronal survival under stress conditions. In particular, it has shown promise in models of neurodegeneration, potentially offering therapeutic avenues for diseases like Alzheimer's and Parkinson's .
3. Impact on Psychiatric Disorders
The compound has also been linked to the treatment of psychiatric disorders, including anxiety and depression. Its ability to modulate neurotransmitter systems may contribute to its efficacy in improving mood and cognitive function .
The biological activity of DEAPA can be attributed to several mechanisms:
- Inhibition of Prostaglandin Synthesis : By interfering with enzymes responsible for prostaglandin production, DEAPA reduces inflammation and pain signals.
- Neurotransmitter Modulation : DEAPA may influence neurotransmitter levels, particularly those involved in mood regulation, such as serotonin and dopamine.
- Antioxidant Activity : Preliminary studies suggest that DEAPA may possess antioxidant properties, helping to mitigate oxidative stress in cells, which is a contributing factor in various diseases .
Table 1: Summary of Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Diethylamino)propanoic acid, and how can its purity be validated?
Methodological Answer:
- Synthesis: A common approach involves nucleophilic substitution of propanoic acid derivatives with diethylamine under controlled pH (acidic or basic conditions). For example, ester intermediates (e.g., ethyl 3-bromopropanoate) can react with diethylamine, followed by hydrolysis to yield the carboxylic acid .
- Purification: Recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate:hexane gradients) is recommended.
- Characterization: Validate purity via:
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation: Refer to SDS guidelines (e.g., skin/eye irritation risks). Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation .
- Storage: Keep in airtight containers at room temperature, away from oxidizing agents. Monitor for decomposition (e.g., discoloration or gas formation) .
- Spill Management: Neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the conformational flexibility of this compound vary with pH and solvent polarity?
Methodological Answer:
- pH-Dependent Studies: Use H NMR to track protonation states. The tertiary amine group (pK ~10–11) remains protonated in acidic media, stabilizing intramolecular hydrogen bonds with the carboxylate group. Deprotonation at higher pH increases conformational flexibility .
- Solvent Effects: Computational modeling (DFT or MD simulations) reveals that polar solvents (e.g., water) stabilize zwitterionic forms, while nonpolar solvents favor folded conformations .
Q. What analytical strategies resolve contradictions in metabolic profiling data for derivatives of this compound?
Methodological Answer:
- Multi-Technique Validation: Combine LC-MS/MS (for phase I/II metabolites) with C-isotope tracing to confirm metabolic pathways. For example, dehydroxylation and decarboxylation products can be distinguished via retention time and fragmentation patterns .
- Contradiction Resolution: Discrepancies in metabolite identification (e.g., false positives) are minimized using high-resolution mass spectrometry (HRMS) and synthetic standards .
Q. How can researchers optimize the synthesis of chiral analogs of this compound for enantioselective studies?
Methodological Answer:
- Chiral Catalysis: Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during the amine alkylation step. For example, (S)-proline-derived catalysts can induce enantiomeric excess (>90%) .
- Characterization: Validate enantiopurity via chiral HPLC (e.g., CHIRALPAK® columns) or circular dichroism (CD) spectroscopy .
Q. What computational tools predict the intermolecular interactions of this compound with biological targets?
Methodological Answer:
- Docking Simulations: Use software like AutoDock Vina to model binding to enzymes (e.g., amino acid decarboxylases). Focus on hydrogen bonding between the carboxylate group and active-site residues .
- MD Refinement: Run 100-ns molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes .
Properties
IUPAC Name |
3-(diethylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-8(4-2)6-5-7(9)10/h3-6H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOYEFVIHLBWJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20989883 | |
Record name | N,N-Diethyl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20989883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6972-41-4 | |
Record name | .beta.-Alanine,N-diethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Diethyl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20989883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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